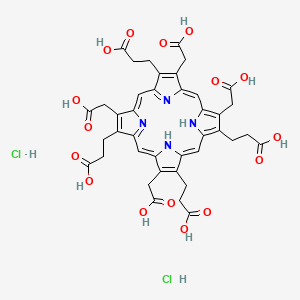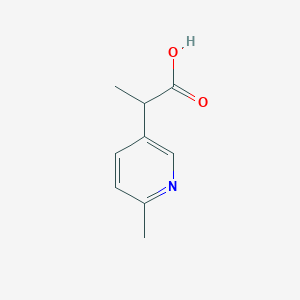![molecular formula C15H13FO2 B13076560 2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B13076560.png)
2-(2-Fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a fluoro and methyl substituent on one of the phenyl rings and an acetic acid group on the other. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Substituents: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Acetic Acid Group Addition: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the coupling reactions, and automated systems can be employed to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl substituents can influence the compound’s binding affinity and selectivity towards these targets. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(3-Methyl-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(2-Chloro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid
Uniqueness
2-(2-Fluoro-3-methyl-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both fluoro and methyl substituents on the biphenyl core. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H13FO2 |
|---|---|
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-methyl-4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C15H13FO2/c1-10-12(9-14(17)18)7-8-13(15(10)16)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |
Clave InChI |
QTUGJBFRQSNFFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)
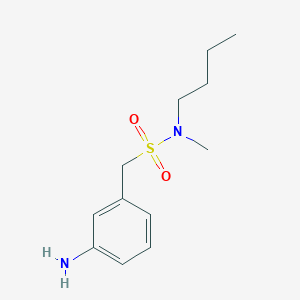
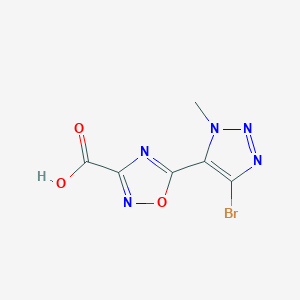

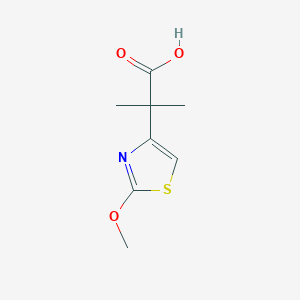
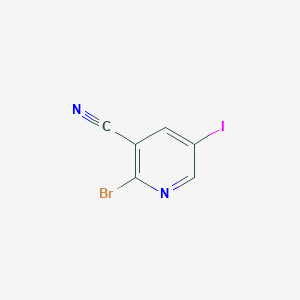
![4-Amino-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13076520.png)

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
